2-Chloro-4-methoxypyridin-3-amine

Medicinal Chemistry Organic Synthesis Process Chemistry

Select 2-Chloro-4-methoxypyridin-3-amine (CAS 173435-34-2) for its unique 2-chloro-4-methoxy-3-amino substitution pattern, which cannot be replicated by simpler pyridines. The solid-state morphology simplifies automated dispensing, while the orthogonal reactivity of the amine and chloro groups enables sequential functionalization (e.g., diazotization followed by cross-coupling). Available in 95% and 97% purity grades to support method development and quantitative analysis.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 173435-34-2
Cat. No. B064438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxypyridin-3-amine
CAS173435-34-2
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)Cl)N
InChIInChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
InChIKeyWFRJJULDLVGSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxypyridin-3-amine (CAS 173435-34-2): Procurement-Ready Heterocyclic Building Block Specifications


2-Chloro-4-methoxypyridin-3-amine (CAS 173435-34-2), also known as 3-Amino-2-chloro-4-methoxypyridine, is a polysubstituted pyridine derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This heterocyclic building block features three distinct functional groups: an amino group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position of the pyridine ring . The compound is a solid at room temperature with a reported density of 1.3 and refractive index of 1.57 . Commercially available from multiple vendors in research quantities (mg to 25g), it is supplied with minimum purity specifications ranging from 95% to 98%, making it a suitable starting material for medicinal chemistry and agrochemical research applications .

2-Chloro-4-methoxypyridin-3-amine Selection Risks: Why Generic Pyridine Building Block Substitutions Fail in Synthetic Routes


In the procurement of chemical intermediates, a generic substitution—such as replacing 2-chloro-4-methoxypyridin-3-amine with a simpler pyridine analog—poses substantial risk to synthetic outcomes. This compound's unique combination of three reactive handles (a nucleophilic amine, an electrophilic chloro group, and a methoxy group that modulates electron density) dictates a specific and predictable reactivity profile . Substituting with a compound lacking any one of these groups, such as 2-chloro-4-methoxypyridine (which lacks the 3-amino group) or 4-methoxy-2-pyridinamine (which lacks the 2-chloro group), would fundamentally alter the available reaction pathways (e.g., nucleophilic substitution, cross-coupling, or diazotization) and the electronic properties of the ring, likely leading to synthetic failure or unoptimized yields [1]. The following quantitative evidence demonstrates the tangible, measurable differences that justify the selection of this specific compound over its closest structural analogs.

Quantitative Evidence for 2-Chloro-4-methoxypyridin-3-amine: Measurable Differentiation for Informed Scientific Procurement


Synthetic Yield Comparison: 2-Chloro-4-methoxypyridin-3-amine vs. In-Situ Generated Intermediates

The synthesis of 3-Amino-2-chloro-4-methoxypyridine from 3-Amino-4-methoxypyridine via chlorination with hydrogen peroxide in hydrochloric acid proceeds with a reported isolated yield of 80% . This high-yielding, one-step procedure demonstrates a reliable and efficient synthetic route to the target compound. In contrast, the in-situ generation of a similar ortho-amino-chloro-methoxypyridine intermediate without isolation is often associated with lower overall yields in multi-step sequences (typically ranging from 23% to 40%) when starting from simpler chloropyridines [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Differentiation: Physical State and Density of 2-Chloro-4-methoxypyridin-3-amine vs. 2-Chloro-4-methoxypyridine

2-Chloro-4-methoxypyridin-3-amine is a solid with a density of 1.3 and a refractive index of 1.57 . This contrasts with the closely related analog 2-Chloro-4-methoxypyridine (CAS 17228-69-2), which is a liquid at 20°C with a density of 1.258 and a refractive index of 1.541 .

Chemical Handling Formulation Analytical Chemistry

Purity Specification Comparison: Available Grades of 2-Chloro-4-methoxypyridin-3-amine

Commercially available 2-chloro-4-methoxypyridin-3-amine is offered with minimum purity specifications of 95% (AKSci) and 97% (Aladdin) . The slightly higher purity grade (97%) is available at a premium, as evidenced by the $194.90 per gram price point compared to $222 for the 95% grade from a different vendor . In contrast, a related analog, 2-chloro-4-aminopyridine, is commonly offered at 97% purity .

Quality Control Procurement Analytical Standards

Optimal Research Applications for 2-Chloro-4-methoxypyridin-3-amine: Scenarios Where Its Specific Profile Is Required


Precursor for Regioselective Pyridine Functionalization in Medicinal Chemistry

2-Chloro-4-methoxypyridin-3-amine's distinct arrangement of amino, chloro, and methoxy groups makes it a privileged scaffold for constructing complex, polysubstituted pyridine cores found in kinase inhibitors and other pharmaceutical targets. The 3-amino group can be selectively functionalized (e.g., acylated, alkylated, or diazotized) while the 2-chloro group remains intact for subsequent cross-coupling reactions, a synthetic strategy not possible with analogs lacking one of these functional handles . The reported high-yielding synthesis (80%) provides a cost-effective entry point for constructing these advanced intermediates .

Synthesis of Agrochemical Intermediates Requiring a Solid Handling Form

For process development and scale-up operations where ease of handling is critical, the solid physical state of 2-chloro-4-methoxypyridin-3-amine offers a significant advantage over liquid pyridine analogs . The compound's role as an intermediate in agrochemical synthesis is supported by its documented application value in that field , and its solid form minimizes the risk of spills and simplifies automated dispensing systems in kilogram-scale manufacturing.

Calibration and Validation of Analytical Methods (e.g., HPLC, LC-MS)

The availability of 2-chloro-4-methoxypyridin-3-amine in two distinct purity grades (95% and 97%) from multiple vendors provides flexibility for analytical method development . The lower-purity grade (95%) can be used for method scouting and optimization, while the higher-purity grade (97%) is suitable for preparing analytical standards or for use in quantitative NMR experiments. Its well-defined physicochemical properties (density: 1.3, refractive index: 1.57) further aid in compound identification and purity assessment.

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